1H and 13C NMR chemical shift assignments for (6-Methyloxan-2-yl)methanol
1H and 13C NMR chemical shift assignments for (6-Methyloxan-2-yl)methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (6-Methyloxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (6-Methyloxan-2-yl)methanol, a substituted tetrahydropyran derivative. As a saturated heterocyclic motif prevalent in numerous natural products and pharmaceutical agents, a thorough understanding of its spectral characteristics is crucial. This document details the complete assignment of proton and carbon chemical shifts, supported by an analysis of spin-spin coupling constants and established principles of NMR theory. Furthermore, it outlines a robust experimental protocol for data acquisition, ensuring reproducibility and accuracy. The causality behind spectral features, including the influence of stereochemistry and substituent effects, is explained to provide field-proven insights for professionals in chemical research and drug development.
Introduction: The Structural Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP), or oxane, ring is a core structural feature in a vast array of biologically active compounds, including carbohydrates, polyketide natural products, and synthetic drugs. Its conformational flexibility and the stereochemical relationships of its substituents critically influence molecular recognition and biological function. (6-Methyloxan-2-yl)methanol serves as an excellent model system for understanding the NMR spectral signatures of substituted THP rings.
NMR spectroscopy provides a high-resolution window into the molecular structure, allowing for the precise mapping of the chemical environment of each proton and carbon atom. Chemical shifts (δ) reveal the electronic environment of a nucleus, while spin-spin coupling constants (J) provide information about the connectivity and dihedral angles between neighboring nuclei.[1][2] A meticulous assignment of these parameters is the cornerstone of structural verification and conformational analysis.
Molecular Structure and Atom Numbering
For clarity and consistency throughout this guide, the atoms of (6-Methyloxan-2-yl)methanol are numbered according to the scheme presented below. This standard nomenclature is essential for the unambiguous assignment of NMR signals. The molecule exists as stereoisomers (cis and trans), which will have distinct NMR spectra. The following analysis will primarily focus on the principles of assignment, noting the key differences expected between isomers.
Caption: Atom numbering scheme for (6-Methyloxan-2-yl)methanol.
In-Depth ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information on the proton framework of the molecule. The chemical shift of each proton is primarily dictated by its local electronic environment, which is influenced by factors such as electronegativity of nearby atoms and magnetic anisotropy.[3][4][5]
General Principles and Predicted Chemical Shifts
-
Protons on Carbons Adjacent to Oxygen (H-2, H-6, H-7): The electronegative ring oxygen and hydroxyl oxygen atoms withdraw electron density, deshielding the adjacent protons.[6] Consequently, the signals for H-2, H-6, and the CH₂OH protons (H-7) are expected to appear in the downfield region of the aliphatic spectrum, typically between 3.2 and 4.0 ppm .[7]
-
Ring Methylene Protons (H-3, H-4, H-5): These protons are further from the electron-withdrawing oxygen atoms and will therefore be more shielded, appearing upfield between approximately 1.2 and 1.9 ppm .[7][8] These protons are diastereotopic and will exhibit complex overlapping multiplets.
-
Methyl Protons (H-8): The methyl group (CH₃) is an electron-donating group attached to a saturated carbon. Its protons are highly shielded and will appear in the most upfield region of the spectrum, typically around 1.2 ppm , likely as a doublet due to coupling with H-6.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[6] It can appear anywhere from 1.5 to 5.0 ppm or broader. In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium and the signal will disappear.[9]
Detailed Signal Assignment and Coupling Constant (J) Analysis
The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons, following the n+1 rule for first-order spectra. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and provides critical conformational information.[10]
-
H-6: This proton is adjacent to the ring oxygen and the methyl group. It is expected to be a multiplet (e.g., a doublet of quartets, dq, or more complex) around 3.4-4.0 ppm . It will be coupled to the protons on C-5 and the methyl protons (H-8). The magnitude of the ³J(H6-H5) coupling will be highly dependent on the dihedral angle, as described by the Karplus relationship, providing insight into the axial or equatorial position of the methyl group.[1]
-
H-2: This proton is adjacent to the ring oxygen and the hydroxymethyl group. It will appear as a multiplet around 3.2-3.8 ppm , coupled to the protons on C-3 and potentially the diastereotopic H-7 protons.
-
H-7 (CH₂OH): These two protons are diastereotopic due to the adjacent chiral center (C-2). They are expected to appear as two separate multiplets, likely a doublet of doublets (dd) each, in the range of 3.5-3.8 ppm .[7] They will exhibit geminal coupling (²J) to each other and vicinal coupling (³J) to H-2.
-
H-8 (CH₃): This signal will be a doublet around 1.2 ppm with a typical ³J coupling constant of ~6-7 Hz from its interaction with H-6.
-
H-3, H-4, H-5: These methylene protons form a complex, overlapping region of the spectrum between 1.2-1.9 ppm . Their assignment requires advanced 2D NMR techniques like COSY and HSQC. The distinction between axial and equatorial protons is key: in a chair conformation, axial protons are generally more shielded (further upfield) than their equatorial counterparts. Furthermore, axial-axial couplings (³J_ax,ax) are typically large (8-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz).[11]
In-Depth ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line. The chemical shift is primarily influenced by the hybridization and the electronegativity of attached atoms.[3]
Predicted Chemical Shifts
-
Carbons Adjacent to Oxygen (C-2, C-6, C-7): These carbons are significantly deshielded by the attached oxygen atom and will appear in the most downfield region of the aliphatic spectrum. C-2 and C-6 are expected between 75-85 ppm , while the hydroxymethyl carbon (C-7) is expected around 65-70 ppm .[8]
-
Ring Methylene Carbons (C-3, C-4, C-5): These carbons are in a typical alkane-like environment and will appear in the upfield region. C-4, being the furthest from the oxygen, will be the most shielded. The expected range is 20-35 ppm .[12]
-
Methyl Carbon (C-8): The methyl carbon will be the most shielded carbon in the molecule, appearing furthest upfield, typically around 22 ppm .
Summary of NMR Data Assignments
The following table summarizes the predicted ¹H and ¹³C NMR chemical shift assignments for (6-Methyloxan-2-yl)methanol. Note that exact values will vary based on the solvent, concentration, and the specific stereoisomer.
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 2 | 3.2 – 3.8 | m | 78 – 82 |
| 3 | 1.2 – 1.9 | m | 30 – 35 |
| 4 | 1.2 – 1.9 | m | 20 – 25 |
| 5 | 1.2 – 1.9 | m | 30 – 35 |
| 6 | 3.4 – 4.0 | m | 75 – 80 |
| 7 | 3.5 – 3.8 | dd, dd | 65 – 70 |
| 8 | ~ 1.2 | d | ~ 22 |
| OH | 1.5 – 5.0 (variable) | br s | - |
Experimental Protocol for NMR Data Acquisition and Analysis
To ensure high-quality, reproducible data, the following experimental workflow is recommended. This protocol incorporates self-validating steps through the use of two-dimensional NMR experiments.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For observing hydroxyl proton coupling, aprotic solvents like acetone-d₆ or DMSO-d₆ are superior as they slow the rate of proton exchange.[13][14]
-
Concentration: Prepare a solution of approximately 5-10 mg of (6-Methyloxan-2-yl)methanol in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for both ¹H and ¹³C spectra, setting its chemical shift to 0.00 ppm.
-
Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.
NMR Data Acquisition
The following steps should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field homogeneity using the deuterium lock signal of the solvent to achieve sharp, symmetrical peaks.
-
¹H NMR Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR Spectrum: Acquire a proton-decoupled carbon spectrum. This experiment typically requires a larger number of scans than the proton spectrum due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and/or DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling correlations. Cross-peaks identify which protons are coupled to each other, establishing the connectivity of the proton framework.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable method for assigning carbon signals based on their known proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity across quaternary carbons and heteroatoms.
Caption: A self-validating workflow for NMR-based structural elucidation.
Conclusion
The comprehensive assignment of ¹H and ¹³C NMR spectra for (6-Methyloxan-2-yl)methanol requires a systematic approach grounded in the fundamental principles of chemical shift and spin-spin coupling. By leveraging one- and two-dimensional NMR experiments as outlined in the provided protocol, researchers can achieve unambiguous structural verification. The insights derived from such analyses, particularly regarding stereochemical relationships inferred from coupling constants, are vital for professionals in fields ranging from natural product chemistry to pharmaceutical development, where the precise three-dimensional structure of a molecule dictates its ultimate function.
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